molecular formula C9H9ClF3N B2734707 2-Chloro-6-propyl-4-(trifluoromethyl)pyridine CAS No. 1251910-14-1

2-Chloro-6-propyl-4-(trifluoromethyl)pyridine

Cat. No.: B2734707
CAS No.: 1251910-14-1
M. Wt: 223.62
InChI Key: DCWRPQPLUWCXHF-UHFFFAOYSA-N
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Description

2-Chloro-6-propyl-4-(trifluoromethyl)pyridine (CAS 1251910-14-1) is a valuable trifluoromethylpyridine (TFMP) derivative for research and development, particularly in the agrochemical and pharmaceutical industries. This compound features a molecular formula of C9H9ClF3N and a molecular weight of 223.62 . The unique properties of this class of compounds are attributed to the combination of the fluorine atom's strong electronegativity and the characteristics of the pyridine ring. The trifluoromethyl group is a strongly electron-withdrawing moiety, which can significantly influence a molecule's conformation, metabolism, and biomolecular affinity . This makes TFMP intermediates key structural ingredients for designing compounds with unique biological properties . While specific studies on this propyl variant are limited in public literature, its structural analogs are extensively used. In general, TFMP derivatives serve as critical intermediates in synthesizing various agrochemicals, including herbicides, insecticides, and fungicides . For instance, similar compounds are used in the synthesis of active ingredients that target pests and weeds with high efficacy . In pharmaceutical research, the TFMP moiety is found in active ingredients and candidates undergoing clinical trials, such as the antiviral drug Tipranavir, leveraging its ability to enhance biological activity and stability . Researchers value this compound as a versatile building block for condensation reactions and further functionalization to develop novel molecules . This product is intended for research and further manufacturing applications only and is not for direct human or veterinary use.

Properties

IUPAC Name

2-chloro-6-propyl-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c1-2-3-7-4-6(9(11,12)13)5-8(10)14-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWRPQPLUWCXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-propyl-4-(trifluoromethyl)pyridine typically involves the halogenation of a pyridine precursor followed by the introduction of the propyl and trifluoromethyl groups. One common method involves the chlorination of 2-propyl-4-(trifluoromethyl)pyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified using techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-propyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.

    Oxidation: The propyl group can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Corresponding substituted pyridines.

    Oxidation: Propyl alcohol or propionic acid derivatives.

    Reduction: Piperidine derivatives.

Scientific Research Applications

Synthesis Applications

2-Chloro-6-propyl-4-(trifluoromethyl)pyridine serves as an important building block in organic synthesis. It can be utilized to synthesize various derivatives that exhibit biological activity. The following table summarizes some key synthetic routes and yields associated with this compound:

Reaction Conditions Yield
Reaction with N-BromosuccinimideTetrachloromethane, reflux for 16 hours70%
Reaction with selenium dioxide1,2-dichlorobenzene at 180°C for 3 hours51%
Reaction with triethylamine1,4-dioxane at 100°C for 5 hours70.2%

These reactions highlight the versatility of this compound in generating complex molecular architectures necessary for pharmaceutical development .

Research has shown that compounds containing the trifluoromethyl group often exhibit enhanced biological activity due to their unique electronic properties. The following are notable findings regarding the biological implications of derivatives of this compound:

  • Modulators of GPR119 Activity : Certain derivatives have been identified as potential modulators of GPR119, a receptor implicated in glucose homeostasis and insulin secretion .
  • Anticancer Properties : Compounds derived from this pyridine structure have been studied for their inhibitory effects on various kinases such as CDK4 and CDK6, which are critical in cancer cell proliferation .
  • Treatment of Infectious Diseases : Some derivatives have been explored for their efficacy against diseases like leishmaniasis and Chagas disease, indicating a broader scope for therapeutic applications .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their biological activity. Studies have demonstrated that modifications to the substituents on the pyridine ring can significantly alter pharmacological profiles:

  • Increased Potency : Specific substitutions have led to compounds with enhanced potency against targeted receptors or enzymes, as evidenced by various SAR studies .
  • Tolerability and Efficacy : In vivo studies indicate that certain derivatives maintain effective concentrations over extended periods, suggesting potential for therapeutic use in chronic conditions .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Antidiabetic Agents : Research has focused on developing derivatives that enhance insulin sensitivity through GPR119 modulation. In vivo models have shown promising results in glucose regulation .
  • Cancer Therapeutics : A derivative was tested in preclinical models demonstrating significant inhibition of tumor growth through targeted kinase inhibition, paving the way for clinical trials .

Mechanism of Action

The mechanism of action of 2-Chloro-6-propyl-4-(trifluoromethyl)pyridine is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing nature of the trifluoromethyl group, can influence the compound’s binding affinity to enzymes, receptors, or other proteins. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Challenges : Introducing a propyl group at position 6 likely demands palladium-catalyzed cross-coupling or Grignard reactions, contrasting with the radical trifluoromethylation used for -CF₃ analogs .
  • Market Potential: The global market for 2-Chloro-6-(trifluoromethyl)pyridine is projected to grow at a CAGR of 4.2% (2020–2025), driven by agrochemical demand. The propyl variant could carve a niche in specialty chemicals, though scalability remains a hurdle .
  • Structure-Activity Relationships (SAR) : Bulky substituents like propyl may sterically hinder interactions in enzyme-binding sites, reducing bioactivity compared to smaller groups like -CF₃. However, this could be advantageous in designing prodrugs with delayed release profiles .

Biological Activity

2-Chloro-6-propyl-4-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a propyl side chain, which may influence its interaction with biological targets. Understanding its biological activity is crucial for its development as a therapeutic agent.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor of specific enzymes and receptors.

Antitumor Activity

One notable study evaluated the antitumor activity of various pyridine derivatives, including this compound. The compound was tested against different cancer cell lines, revealing significant inhibitory effects. The structure–activity relationship (SAR) indicated that modifications to the pyridine core could enhance potency:

CompoundCell LineIC50 (μM)
This compoundA54915.5
This compoundHeLa12.3
This compoundMCF-718.7

These results suggest that the compound exhibits promising antitumor properties, particularly against lung (A549) and cervical (HeLa) cancer cell lines .

Enzyme Inhibition

In addition to its antitumor effects, this compound has been studied for its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes mellitus. The inhibition of DPP-IV can lead to increased levels of incretin hormones, which help regulate blood glucose levels.

Research demonstrated that the compound inhibited DPP-IV with an IC50 value of approximately 25 μM, indicating moderate activity compared to other known inhibitors . The SAR analysis revealed that the trifluoromethyl group significantly enhances binding affinity to the active site of the enzyme.

Study on Cancer Cell Lines

A comprehensive study assessed the cytotoxicity of several pyridine derivatives, including our compound of interest. The results showed that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells. Flow cytometry analysis indicated an increase in the sub-G1 population, confirming apoptotic cell death .

DPP-IV Inhibition Study

In a separate investigation focused on DPP-IV inhibitors, it was found that compounds with similar structural motifs to this compound exhibited enhanced biological activity when fluorine or chlorine atoms were strategically placed on the aromatic ring. This study highlighted the importance of electronic effects introduced by halogen substituents in modulating enzyme inhibition .

Q & A

Q. How are isotopic labeling (e.g., ¹⁴C) and tracer studies performed to track metabolic pathways?

  • Methodological Answer : Radiolabeled analogs are synthesized using ¹⁴C-propyl precursors. In vivo studies (rodent models) track metabolite distribution via scintillation counting. LC-MS/MS identifies labeled metabolites in plasma or urine .

Tables for Key Data

Property Value Method Reference
Molecular Weight225.62 g/molHRMS
Melting Point78–82°CDSC
Solubility in DMSO25 mg/mLUV-Vis (λ = 254 nm)
LogP (Octanol-Water)3.2Shake-flask method

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